8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride
Overview
Description
8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the CAS Number: 1258639-57-4 . It has a molecular weight of 204.1 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10ClN.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h1,3,5,11H,2,4,6H2;1H . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at room temperature and kept dry and cool .Scientific Research Applications
Insights of 8-hydroxyquinolines in Medicinal Chemistry
8-Hydroxyquinoline (8-HQ) and its derivatives, including compounds like 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride, play a significant role in both organic and analytical chemistry. These compounds have been recognized for their chromophore properties, which are crucial for detecting various metal ions and anions. Over the past two decades, the focus on these compounds has shifted towards medicinal chemistry due to their significant biological activities. They have been explored as target-based drug molecules for treating life-threatening diseases such as cancer, HIV, and neurodegenerative disorders. The metal chelation properties of 8-HQ and its derivatives also contribute to their potential as drug candidates for various diseases, particularly neurodegenerative disorders (Gupta, Luxami, & Paul, 2021).
Analytical Applications in Determination of Metal Ions
In analytical chemistry, 8-HQ is employed as a photometric reagent for the simultaneous determination of metal ions like aluminium, iron, copper, titanium, and nickel. This is achieved by extracting their complexes in chloroform and analyzing the mixed spectrum obtained through multicomponent analysis programs. The use of first-derivative spectra in this process allows for better resolution of the samples and corrects for errors arising from incomplete phase separation, highlighting the versatility of 8-HQ in analytical applications (Blanco, Coello, González, Iturriaga, & Maspoch, 1989).
Applications in Metallosupramolecular Chemistry
The utility of 8-HQ extends to metallosupramolecular chemistry, where it serves as a versatile ligand. The special properties of some of its complexes have sparked a resurgence in synthetic coordination chemistry. Recent applications involve the use of 8-HQ derivatives to create new supramolecular sensors, emitting devices, or self-assembled aggregates, demonstrating the compound's adaptability and potential in advancing supramolecular chemistry (Albrecht, Fiege, & Osetska, 2008).
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
8-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h1,3,5,11H,2,4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBWNHANBOLYQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)Cl)NC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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